molecular formula C9H5F4NO B1440305 7-Fluoro-4-trifluoromethoxy-1H-indole CAS No. 1208977-14-3

7-Fluoro-4-trifluoromethoxy-1H-indole

Cat. No.: B1440305
CAS No.: 1208977-14-3
M. Wt: 219.14 g/mol
InChI Key: KTPUBEFBWBWPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-trifluoromethoxy-1H-indole (7-F-4-TFMI) is an indole derivative that is composed of a seven-membered ring fused with a five-membered ring, with an oxygen atom, a fluorine atom, and a trifluoromethoxy group attached to it. 7-F-4-TFMI has been extensively studied due to its potential applications in medicinal chemistry, biochemistry, and chemical biology.

Scientific Research Applications

Palladium-catalyzed C-H Fluoroalkylation

A study by Borah and Shi (2017) presented a palladium-catalyzed, regioselective C-H fluoroalkylation of indoles, demonstrating the high regioselectivity achieved by using a directing group at the C3 position. This methodology extends beyond indole fluoroalkylation to other heteroarenes, highlighting the versatility of fluoroalkylated indole derivatives in synthetic chemistry (Borah & Shi, 2017).

Radiopharmaceutical Synthesis

Shoup et al. (2013) discussed the concise radiosynthesis of [(18)F]T807, a potent agent for imaging tau pathologies, showcasing the application of fluorinated indole derivatives in developing new diagnostic tools for neurodegenerative diseases (Shoup et al., 2013).

HIV-1 Attachment Inhibitor Development

Wang et al. (2003) explored the synthesis of indole derivatives interfering with the HIV surface protein gp120 and the host cell receptor CD4, demonstrating the potential of fluorinated indole derivatives in antiviral drug development (Wang et al., 2003).

Synthetic Methodology and Pharmaceutical Properties

Research by Ichikawa et al. (2002) on the disfavored 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes led to the synthesis of ring-fluorinated hetero- and carbocycles, showcasing the unique role of fluorine in facilitating otherwise challenging cyclizations (Ichikawa et al., 2002).

Material Science Applications

Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, providing insights into enhancing the UV stability of molecules while maintaining their conductivity. This research highlights the significance of fluorinated compounds in material science and their potential in developing advanced materials with tailored properties (Praveen & Ojha, 2012).

Asymmetric Catalysis

Guo et al. (2017) reported an asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes, illustrating the strategic use of fluorinated reagents in achieving enantioselective synthesis, which is crucial for the development of chiral drugs and molecules (Guo et al., 2017).

Properties

IUPAC Name

7-fluoro-4-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-6-1-2-7(15-9(11,12)13)5-3-4-14-8(5)6/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPUBEFBWBWPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1OC(F)(F)F)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4 (28.9 g, 79.6 mmol) and KOH (35.7 g, 636.7 mmol) in degassed t-BuOH (300 mL) is heated at 70° C. overnight. LC/MS indicates the reaction is completed. The mixture is cooled to rt, and then partitioned between H2O and Et2O. The two layers are separated, and the aqueous layer was extracted with Et2O (2×). The combined organic layers are washed with H2O and brine, dried over MgSO4, filtered, and concentrated in vacuo. The crude material is purified on silica gel with heptane/EtOAc (100/0 to 60/40) as eluant to give 16 g (91%) of 5 as a yellow liquid. 1H NMR (CDCl3) δ 8.47 (br s, 1H), 7.35-7.20 (m, 1H), 6.95-6.80 (m, 2H), 6.68 (d, J=2.5 Hz, 1H); 19F NMR (CDCl3) δ −57.63 (s, 3F), −136.10 (d, J=8.5 Hz, 1F); MS 220 (M+1, 100%), 200.
Name
4
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-4-trifluoromethoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
7-Fluoro-4-trifluoromethoxy-1H-indole
Reactant of Route 3
Reactant of Route 3
7-Fluoro-4-trifluoromethoxy-1H-indole
Reactant of Route 4
7-Fluoro-4-trifluoromethoxy-1H-indole
Reactant of Route 5
7-Fluoro-4-trifluoromethoxy-1H-indole
Reactant of Route 6
7-Fluoro-4-trifluoromethoxy-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.